molecular formula C9H5ClF3N3O2 B321676 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 524036-11-1

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B321676
CAS No.: 524036-11-1
M. Wt: 279.6 g/mol
InChI Key: OWGWOFAOQYFJGZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 524036-11-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine (position 3), methyl (position 5), and trifluoromethyl (position 7) groups. This trifunctionalized structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a promising scaffold in medicinal chemistry for drug discovery .

Properties

IUPAC Name

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGWOFAOQYFJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130516
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-11-1
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation between 5-aminopyrazoles and β-keto esters or α,β-unsaturated carbonyl compounds. For the target compound, 3-methyl-5-aminopyrazole reacts with a trifluoromethyl-containing diketone precursor under acidic conditions. A patent (CN103896951A) demonstrates this approach using 3,3-dialkoxypropionate and formate to generate an intermediate, which cyclizes with 3-methyl-5-aminopyrazole in toluene/acetic acid. Adapting this method, the trifluoromethyl group is introduced via a trifluoroacetylated diketone intermediate, while chlorination is achieved post-cyclization using POCl₃.

Direct Functionalization of Preformed Cores

An alternative route starts with a preassembled pyrazolo[1,5-a]pyrimidine core lacking substituents. For example, ethyl 7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes sequential modifications:

  • Trifluoromethylation at position 7 via Ullmann coupling with CF₃Cu.

  • Chlorination at position 3 using N-chlorosuccinimide (NCS) in DMF.

  • Ester hydrolysis to the carboxylic acid using LiOH.
    This method offers flexibility but requires stringent control over reaction conditions to avoid over-halogenation.

Carboxylic Acid Formation

Ester Hydrolysis

The final step involves saponification of the ethyl ester at position 2. A representative procedure uses:

  • Lithium hydroxide (2 eq) in THF/H₂O at 0–5°C for 2 hours.

  • Acidification with citric acid to precipitate the product (97.7% yield).
    Alternative conditions employ KOH in ethanol, yielding 95% purity after recrystallization.

Direct Carboxylation

In one patent route (CN106187911A), carboxylation is achieved via CO₂ insertion under Pd catalysis, though yields are lower (58%) compared to ester hydrolysis.

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
CyclizationToluene/AcOH, 45°C, 24h7892
TrifluoromethylationCF₃Cu, DMF, 100°C, 12h7295
ChlorinationPOCl₃, DMF, 80°C, 6h8598
Ester HydrolysisLiOH, THF/H₂O, 0°C, 2h97.799

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.41 (s, 1H, H-6), 6.92 (q, J = 4.2 Hz, 1H, H-2), 2.51 (s, 3H, CH₃).

  • HPLC : Retention time 6.7 min (C18 column, 0.1% H3PO4/ACN).

  • MS (ESI) : m/z 279.60 [M+H]⁺.

Challenges and Mitigations

  • Regioselectivity in Chlorination : Competing chlorination at position 5 is minimized by using bulkier bases (e.g., DBU).

  • Trifluoromethyl Group Stability : Avoid aqueous acidic conditions post-trifluoromethylation to prevent hydrolysis.

  • Carboxylic Acid Decarboxylation : Low-temperature hydrolysis (0–5°C) prevents decarboxylation.

Industrial Scalability

A pilot-scale synthesis (CN103896951A) achieved 85% overall yield in 4 steps, highlighting:

  • Solvent Recovery : Toluene and ethanol are recycled via distillation.

  • Cost Efficiency : Raw material costs are reduced 40% using 3,3-diethoxypropionate .

Scientific Research Applications

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Methyl C₁₀H₇ClF₃N₃O₂ 305.64 Balanced lipophilicity; explored as kinase inhibitor
3-Chloro-5-cyclopropyl analog (CAS: 797809-11-1) Cyclopropyl C₁₁H₇ClF₃N₃O₂ 305.64 Increased steric bulk; potential for improved target selectivity
3-Chloro-5-(3-methoxyphenyl) analog (CAS: 797809-12-2) 3-Methoxyphenyl C₁₅H₉ClF₃N₃O₃ 371.71 Enhanced π-π interactions; studied in anticancer research

Key Insights :

  • Methyl vs.
  • Aromatic vs. Aliphatic : The 3-methoxyphenyl analog’s aromatic substituent increases molecular weight and may enhance DNA intercalation properties .

Halogen Variations at Position 3

Compound Name Halogen (Position 3) Molecular Weight Reactivity/Biological Impact
Target Compound Chlorine 305.64 Moderate electronegativity; stabilizes via C-Cl dipole interactions
3-Bromo-5-methyl analog (CAS: 439120-59-9) Bromine 336.10 Higher polarizability; potential for stronger halogen bonding in protein targets

Key Insights :

  • Bromine’s larger atomic radius may improve binding affinity but reduce solubility due to increased hydrophobicity .

Trifluoromethyl Group at Position 7

The trifluoromethyl group is a conserved feature in many analogs, contributing to:

  • Electron-withdrawing effects : Enhances metabolic stability by resisting oxidative degradation .
  • Lipophilicity : Improves membrane permeability, critical for CNS-targeting drugs .

Biological Activity

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₅ClF₃N₃O₂
  • Molecular Weight : 279.60 g/mol
  • CAS Number : 524036-11-1
  • MDL Number : MFCD02253966

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. It has been reported to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives with similar structures have exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
  • Enzyme Inhibition : This compound has been identified as a selective inhibitor of certain kinases and enzymes involved in cancer progression. For example, it has been noted for its inhibitory action against mutant forms of EGFR (Epidermal Growth Factor Receptor), which are often implicated in non-small cell lung cancer .
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated its effectiveness against strains such as E. coli and S. aureus, showcasing its potential as an antibacterial agent .

Anticancer Studies

A study focusing on the structural analogs of pyrazolo[1,5-a]pyrimidines highlighted that compounds with trifluoromethyl substitutions showed enhanced anticancer activity compared to their non-fluorinated counterparts. Specifically, derivatives with a similar scaffold demonstrated IC50 values as low as 0.0227 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

Research indicated that the compound effectively inhibited bacterial growth at concentrations that suggest a promising therapeutic index for treating bacterial infections. The minimum inhibitory concentrations (MIC) recorded for S. aureus were significantly lower than those for traditional antibiotics, indicating a potential alternative treatment option .

Data Table: Summary of Biological Activities

Activity Type Target/Cell Line IC50/MIC Values References
AnticancerMCF-70.0227 µM
AntimicrobialE. coli0.5 µg/mL
S. aureus0.3 µg/mL
Enzyme InhibitionEGFR L858R/T790M8.43 nM

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules. For example, a modified Suzuki–Miyaura cross-coupling reaction can introduce aryl/heteroaryl groups at specific positions, as demonstrated for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines using brominated intermediates and aryl boronic acids under microwave-assisted conditions . Additionally, activation of the lactam C–O bond with PyBroP enables sequential C-5 arylation . For chlorinated derivatives, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux is effective for introducing chlorine substituents .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction is the gold standard for structural validation. Orthorhombic crystal systems (e.g., space group Pbca) with refined parameters (e.g., a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) and low R-factors (e.g., R = 0.055) confirm bond lengths, angles, and substituent positions . Complementary techniques like IR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) verify functional groups and molecular formulas .

Q. What spectroscopic methods are used to characterize intermediates and final products?

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
  • NMR : ¹H NMR identifies methyl (δ ~2.5 ppm), trifluoromethyl (δ ~3.9 ppm), and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR distinguishes sp² carbons in the pyrimidine ring (δ ~150–160 ppm) and carboxylic acid carbons (δ ~165–175 ppm) .
  • MS : HRMS validates molecular ion peaks (e.g., m/z 379.8 for C₂₀H₁₄ClN₃O₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?

  • Solvent selection : Protic solvents (e.g., acetic acid) favor pyrazolo[1,5-a]pyrimidin-7-ol formation (~70% yield), while aprotic solvents (e.g., toluene) lead to pyrimidinones .
  • Catalyst systems : XPhosPdG2/XPhos prevents debromination in Suzuki–Miyaura reactions, enabling efficient coupling with aryl boronic acids .
  • Microwave irradiation : Reduces reaction time (e.g., 12–14 hours vs. days) and improves regioselectivity .

Q. What strategies address contradictions in substituent effects on biological activity?

Trifluoromethyl groups enhance metabolic stability and lipophilicity, but steric bulk may reduce binding affinity. Comparative studies of analogs (e.g., 3-chloro vs. 3-aryl derivatives) using enzymatic assays (e.g., monoamine oxidase B inhibition) and molecular docking can resolve structure-activity relationships (SAR) . For instance, electron-withdrawing groups (e.g., -CF₃) at C-7 improve kinase inhibition, while bulky substituents at C-3 may hinder target engagement .

Q. How is computational chemistry applied to design analogs with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and fluorine substitution effects on binding to targets like PI3Kδ. Molecular dynamics simulations assess stability of ligand-receptor complexes, guiding rational modifications (e.g., fluorination at C-5 to enhance π-stacking) .

Q. What experimental controls are critical in biological assays for this compound?

  • Positive controls : Use known inhibitors (e.g., selegiline for monoamine oxidase B assays) to validate assay conditions .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Metabolic stability tests : Liver microsome assays (human/rodent) compare half-life (t₁/₂) and intrinsic clearance (CLint) .

Methodological Challenges and Solutions

Q. How to resolve low yields in multi-step syntheses?

  • Purification : Flash chromatography (e.g., 0–10% MeOH in ethyl acetate) or recrystallization (cyclohexane/CH₂Cl₂) removes byproducts .
  • Intermediate characterization : Monitor reactions via TLC or LC-MS to isolate stable intermediates (e.g., brominated precursors) .

Q. How to mitigate debromination during cross-coupling reactions?

Use Pd catalysts with bulky ligands (e.g., XPhos) and avoid prolonged heating. Microwave-assisted reactions at controlled temperatures (e.g., 100°C) minimize side reactions .

Q. What analytical techniques confirm regioselectivity in heterocyclic substitutions?

NOESY NMR identifies spatial proximity of substituents (e.g., trifluoromethyl at C-7 vs. C-5). X-ray crystallography unambiguously assigns positions in ambiguous cases .

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